molecular formula C11H9ClN2O2 B2498587 N-(2-amino-5-chlorophenyl)furan-2-carboxamide CAS No. 926197-06-0

N-(2-amino-5-chlorophenyl)furan-2-carboxamide

Cat. No.: B2498587
CAS No.: 926197-06-0
M. Wt: 236.66
InChI Key: JOEOFLMHVXVMRF-UHFFFAOYSA-N
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Description

N-(2-amino-5-chlorophenyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.66. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Production N-(2-amino-5-chlorophenyl)furan-2-carboxamide derivatives, as part of furan compounds, hold significant potential in the sustainable production of polymers and functional materials. Furan derivatives like 5-Hydroxymethylfurfural (HMF) are pivotal in developing monomers and polymers, porous carbon materials, fuels, solvents, and various pharmaceuticals. The conversion of plant biomass into furan derivatives like HMF presents a renewable alternative to non-renewable hydrocarbon sources, emphasizing the chemical's role in future material science and chemical industry advancements (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalysis and Environmental Sustainability The inherent instability of furans like this compound poses challenges for their synthetic modification. Biocatalysis offers a promising approach to overcome these challenges, providing high selectivity and mild reaction conditions. Biocatalytic transformations of furans have been successful in various media, showcasing the potential for sustainable and environmentally friendly production processes. Such advances underscore the importance of furans in ecological applications and highlight the need for further research and development in biocatalysis to fully harness the potential of furans in sustainable chemistry (Domínguez de María & Guajardo, 2017).

Catalytic Conversion of Biomass The catalytic conversion of carbohydrates to furanic derivatives, including this compound, in the presence of choline chloride is a notable method for producing valuable furanic compounds. Choline chloride enhances the selectivity towards desired furanic derivatives by providing stabilization effects and allowing the conversion of highly concentrated feedstocks. This process highlights the role of furans in the efficient utilization of biomass and the development of sustainable chemical processes (Jérôme & Vigier, 2017).

Antimicrobial Potential Beyond their applications in material science and catalysis, furan derivatives exhibit antimicrobial properties. Research on chitosan, which shares functional similarities with furan compounds, has highlighted the antimicrobial potential of such molecules. While not directly related to this compound, the exploration of chitosan's properties provides a foundation for investigating the antimicrobial applications of furan derivatives, suggesting a broader scope of research and application in pharmaceutical and healthcare products (Raafat & Sahl, 2009).

Safety and Hazards

The safety data sheet (SDS) for “N-(2-amino-5-chlorophenyl)furan-2-carboxamide” is available online . It’s important to handle this compound with care, following all safety protocols.

Properties

IUPAC Name

N-(2-amino-5-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c12-7-3-4-8(13)9(6-7)14-11(15)10-2-1-5-16-10/h1-6H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEOFLMHVXVMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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